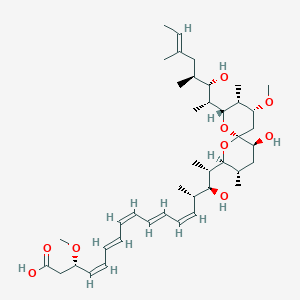

Spirangien A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spirangien A is a natural product found in Sorangium cellulosum with data available.

Aplicaciones Científicas De Investigación

Introduction to Spirangien A

This compound is a natural product derived from the myxobacterium Sorangium cellulosum. It belongs to a class of compounds known as polyketides, which are characterized by their complex structures and significant biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly for its cytotoxic and anti-inflammatory properties.

Chemical Structure and Synthesis

This compound features a unique spiroketal structure that contributes to its biological activity. The synthetic approaches to this compound have been extensively studied, with various methods developed to construct its complex architecture. For instance, one successful synthetic route involved a diastereoselective aldol addition followed by several key reactions, including cross metathesis and conjugate reduction, to introduce critical functional groups into the molecule .

Key Synthetic Approaches

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. Notably, studies have shown that this compound inhibits IL-1/NF-κB-mediated IL-8 gene expression, which is crucial in inflammatory responses and tumor growth .

Anti-inflammatory Properties

The compound has been identified as a potent inhibitor of IL-8 production, which is implicated in various inflammatory diseases. By suppressing IL-8 transcription, this compound may play a role in mitigating inflammation and potentially reducing tumor progression associated with chronic inflammatory conditions .

Case Study 1: Inhibition of IL-8 Production

In a study focused on inflammatory diseases, this compound was tested using an IL-1-inducible cell-based screening assay. The results indicated that this compound effectively reduced IL-8 production in HeLa S3 cells, demonstrating its potential as an anti-inflammatory agent .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Research evaluating the cytotoxic effects of this compound on various cancer cell lines revealed IC50 values indicating strong antiproliferative activity. The compound's ability to induce apoptosis in cancer cells highlights its potential as a therapeutic agent in oncology .

Análisis De Reacciones Químicas

Spiroacetal Core Construction

-

Aldol Coupling : A boron-mediated aldol reaction between ketone 10 and aldehyde 11 formed the C22–C23 bond with 1,7-stereoinduction, yielding a stereotetrad intermediate 9 .

-

Spiroacetalization : Treatment of linear precursor 9 with camphorsulfonic acid (CSA) in methanol induced cyclization, generating the spiroacetal core 13 .

| Reaction Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Aldol Coupling | Boron-mediated, THF, −78°C to 20°C | Stereotetrad 9 | 75% |

| Spiroacetalization | CSA, MeOH, 20°C | Spiroacetal 13 | 85% |

Side-Chain Elaboration

-

Stork–Wittig Olefination : Aldehyde 15 reacted with (Ph₃PCH₂I)⁺I⁻ under NaHMDS/HMPA conditions to install the C1–C5 (Z)-vinyl iodide 17 .

-

Double Stille Cross-Coupling : Sequential couplings of stannane 8 with (Z)-vinyl iodides 5 and 7 (Pd₂(dba)₃/Ph₃As) assembled the pentaene side chain (4Z,6E,8Z,10E,12Z) .

| Reaction | Catalysts/Reagents | Key Feature | Yield |

|---|---|---|---|

| Stille Coupling (C11–C12) | Pd₂(dba)₃, Ph₃As, DMF/THF | Triene linker 8 | 59% |

| Stille Coupling (C5–C6) | Pd₂(dba)₃, Ph₃As, DMF/THF | Pentaene 4 | 60% |

Degradation and Stereochemical Confirmation

Controlled degradation of natural this compound yielded fragment 3 , enabling X-ray crystallography to confirm the (S)-configuration at C3 . Synthetic spirangien diene (+)-3 matched natural degradation products, validating the absolute configuration .

| Degradation Product | Method | Configuration Assigned |

|---|---|---|

| Fragment 3 | X-ray crystallography | C3: (S) |

Derivatization and Stability

-

Methyl Ester Hydrolysis : this compound methyl ester 4 was hydrolyzed with KOH in aqueous EtOH to yield (−)-spirangien A (85%), though the free acid showed instability due to pentaene isomerization .

| Derivative | Conditions | Stability |

|---|---|---|

| Methyl Ester 4 | Storage in MeOH at −20°C | Stable for months |

| Free Acid 1 | Ambient light/acidic pH | Rapid degradation |

Cross Metathesis and Mn-Catalyzed Reactions

A formal synthesis utilized:

-

Cross Metathesis : Enone 6 and alkene 7 formed E-enone 4 (Grubbs catalyst, 92% yield) .

-

Mn-Catalyzed Conjugate Reduction : Introduced the C20 hydroxyl group via α-oxidation .

Comparative Analysis of Strategies

| Approach | Key Reactions | Yield | Advantage |

|---|---|---|---|

| Paterson (2008) | Aldol/Stille couplings | 2.0% | Configurational certainty |

| Kalesse (2013) | Cross metathesis/Mn catalysis | 5.5% | Late-stage hydroxylation |

Reaction Challenges and Solutions

-

Pentaene Instability : Strict light exclusion and base-washed amber glassware prevented isomerization .

-

Stereochemical Control : 1,3-Asymmetric induction in aldol reactions ensured correct configurations at C15–C18 and C25–C28 .

This synthesis framework enables structure-activity studies and analogs with improved stability .

Propiedades

Fórmula molecular |

C41H66O9 |

|---|---|

Peso molecular |

703 g/mol |

Nombre IUPAC |

(3S,4Z,6E,8Z,10E,12Z,14S,15S,16S)-15-hydroxy-16-[(2R,3R,4R,6R,8S,9S,11S)-11-hydroxy-2-[(E,2R,3S,4S)-3-hydroxy-4,6-dimethyloct-6-en-2-yl]-4-methoxy-3,9-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-3-methoxy-14-methylheptadeca-4,6,8,10,12-pentaenoic acid |

InChI |

InChI=1S/C41H66O9/c1-11-26(2)22-28(4)38(46)32(8)40-30(6)34(48-10)25-41(50-40)35(42)23-29(5)39(49-41)31(7)37(45)27(3)20-18-16-14-12-13-15-17-19-21-33(47-9)24-36(43)44/h11-21,27-35,37-40,42,45-46H,22-25H2,1-10H3,(H,43,44)/b13-12-,16-14+,17-15+,20-18-,21-19-,26-11+/t27-,28-,29-,30+,31-,32+,33+,34+,35-,37-,38-,39-,40-,41+/m0/s1 |

Clave InChI |

AFMLAWKHRYYCHM-OBHRLJRBSA-N |

SMILES isomérico |

C/C=C(\C)/C[C@H](C)[C@@H]([C@@H](C)[C@@H]1[C@@H]([C@@H](C[C@@]2(O1)[C@H](C[C@@H]([C@H](O2)[C@@H](C)[C@H]([C@@H](C)/C=C\C=C\C=C/C=C/C=C\[C@H](CC(=O)O)OC)O)C)O)OC)C)O |

SMILES canónico |

CC=C(C)CC(C)C(C(C)C1C(C(CC2(O1)C(CC(C(O2)C(C)C(C(C)C=CC=CC=CC=CC=CC(CC(=O)O)OC)O)C)O)OC)C)O |

Sinónimos |

spirangien A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.